Ambroxol hydrochloride, a metabolite of bromhexine, is classified as a mucolytic agent. [] It is widely studied for its potential role in various biological processes and its impact on different disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Mechanism of Action
Anti-inflammatory Action: Ambroxol can modulate the inflammatory response. It has been shown to reduce the expression of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α in various models. [, , , ]
Antioxidant Activity: It exhibits antioxidant properties by increasing levels of superoxide dismutase (SOD) and reducing malondialdehyde (MDA) levels, which are markers of oxidative stress. [, , , ]
Stimulation of Surfactant Production: Ambroxol has been shown to increase the synthesis and secretion of pulmonary surfactant, a complex mixture of lipids and proteins crucial for lung function. [, , , , ]
Modulation of Ion Channels: Some studies highlight its ability to influence ion channels, particularly chloride transport, suggesting a potential role in improving mucociliary clearance. [, ]
Other Potential Mechanisms: Some studies suggest additional mechanisms might be involved, such as inhibition of peroxynitrite-induced damage and modulation of immune cell activity. [, ]
Physical and Chemical Properties Analysis
Limited information on the specific physical and chemical properties of Ambroxol is available in the provided papers. One study mentions that Ambroxol needs to be administered percutaneously to avoid systemic adverse effects. []
Applications
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): Ambroxol shows promise in alleviating lung injury by reducing inflammatory markers, improving oxygenation, and potentially shortening hospital stays in ALI/ARDS models and clinical studies. [, , , , , ]
Chronic Obstructive Pulmonary Disease (COPD): Research suggests Ambroxol might be beneficial in COPD by reducing airway resistance, improving lung compliance, and potentially influencing the expression of inflammatory mediators. [, , ]
Asthma: Studies indicate Ambroxol might have therapeutic potential in asthma by modulating airway hyperresponsiveness and inflammation. []
Neonatal Respiratory Distress Syndrome (NRDS): Ambroxol has been investigated for its potential in promoting fetal lung maturity and reducing the incidence of NRDS in preterm infants. [, , , ]
Pulmonary Surfactant Deficiency: Ambroxol demonstrates potential in increasing surfactant production, suggesting its potential application in addressing surfactant deficiency. [, , , , ]
Cystic Fibrosis: Research highlights its ability to enhance chloride transport and potentially improve mucus hydration in cystic fibrosis airway epithelial cells. []
Related Compounds
Bromhexine
Compound Description: Bromhexine is a synthetic derivative of the plant-derived compound vasicine. It is a commonly prescribed mucolytic agent used to treat respiratory conditions by breaking down mucus and making it easier to cough up. Bromhexine is metabolized to Ambroxol in vivo [, ].
Relevance: Bromhexine is structurally similar to Ambroxol and acts as a prodrug, converting to Ambroxol in the body. While both compounds share the ability to thin mucus, Ambroxol exhibits a more potent inhibitory effect on IgE-dependent mediator release from basophils compared to Bromhexine []. Additionally, Bromhexine exhibits toxicity in basophils at higher concentrations in vitro, whereas Ambroxol does not []. Bromhexine is also reported to inhibit TMPRSS2, which is involved in viral infection, but may enhance cell-cell fusion under certain conditions [].
Vasicine
Compound Description: Vasicine is a natural alkaloid found in the plant Adhatoda vasica. It possesses bronchodilatory and expectorant properties, explaining its traditional use for treating respiratory ailments. Ambroxol was originally developed from vasicine [].
Relevance: Vasicine is a structural precursor to Ambroxol. While both compounds share a similar core structure, Ambroxol demonstrates greater potency in inhibiting IgE-dependent mediator release from basophils compared to Vasicine [].
Clenbuterol
Compound Description: Clenbuterol is a bronchodilator with some anabolic properties. Though primarily used in veterinary medicine, it is sometimes misused for its potential performance-enhancing effects in humans. Clenbuterol is often studied in combination with Ambroxol [].
Acetylcysteine
Compound Description: Acetylcysteine, often referred to as N-acetylcysteine (NAC), is a medication with mucolytic properties. It works by breaking down disulfide bonds in mucus, making it less viscous and easier to cough up. Acetylcysteine is also known for its antioxidant properties. It is sometimes studied in combination with Ambroxol [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ambroxol hydrochloride is an aromatic amine. A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride.
Ambroxol hydrochloride is an aromatic amine. A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride.
Ambroxol is an expectorant and active metabolite of bromhexine. It decreases short-circuit currents in electrically stimulated isolated canine tracheal epithelial cells when applied submucosally (IC50 = 60 nM). Ambroxol (100 µM) decreases IL-13-induced production of mucin 5AC (MUC5AC) in primary human airway epithelial cells and inhibits IL-13-induced decreases in the mucociliary transport rate of endogenous particles in the same cells. Ambroxol increases phenol red secretion, a marker of expectorant activity, in mice when administered at doses of 30, 60, or 120 mg/kg. Formulations containing ambroxol have been used in the treatment of acute or chronic respiratory conditions. Ambroxol hydrochloride is a mucolytic expectorant and a metabolite of bromhexine. It is used in the treatment of respiratory disorders characterized by viscous or excessive mucus. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Ambroxol hydrochloride is a mucolytic expectorant. It is a metabolite of bromhexine. It stimulates the transportation of viscous secretions in the respiratory organs and reduces the accumulation of the secretions. Ambroxol hydrochloride is an aromatic amine. A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride.
Ambroxol hydrochloride is an aromatic amine. A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride.
AM 6201, also known as Reductiomycin, is an alkaloid originally derived from Streptomyces xanthochromogenus that has been shown to exhibit antitumor activity against Ehrlich ascites carcinomas in mice.
LY2183240 is a potent, competitive small molecule inhibitor of anandamide uptake (IC50 = 270 pM; Ki = 540 pM) and hydrolysis. It has been shown to increase anandamide levels in rat cerebellum (ED50 = 1.37 mg/kg) and displays dose-dependent efficacy (3-30 mg/kg) in several rodent models of persistent pain. LY2183240 2’-isomer is a less potent, 2,5-regioisomer of LY2183240 that inhibits anandamide hydrolysis and uptake with IC50 values of 33 and 998 nM, respectively. AM6701 is a novel highly potent inhibitor of human alpha/beta hydrolase domain 6 (habhd6)